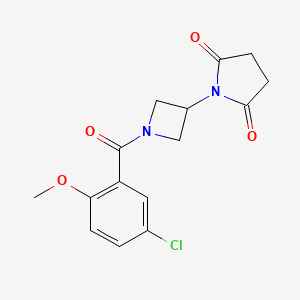

(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Antibacterial Properties

One study focused on the development of novel antibacterial agents derived from quinolone compounds. These compounds, including those structurally related to "(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one," have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of specific substituents for enhancing antibacterial activity, and structural analysis via X-ray crystallography provided insights into the compounds' interactions with bacterial targets (Kuramoto et al., 2003).

Anticancer Activities

Another significant area of application is in anticancer research. Quinolinyl acrylate derivatives, similar in structure to the compound , have been synthesized and evaluated against human prostate cancer cells both in vitro and in vivo. These studies have shown that such compounds can significantly reduce tumor growth and affect cancer cell viability, adhesion, migration, invasion, and neoangiogenesis. These effects underscore the potential therapeutic usefulness of quinolinyl derivatives in treating prostate cancer (Rodrigues et al., 2012).

Molecular Mechanisms and Drug Development

Research into the synthesis, characterization, and evaluation of novel quinoline derivatives has provided insights into their potential as anti-inflammatory and analgesic agents. These studies not only explore the therapeutic potentials of such compounds but also contribute to the understanding of their molecular mechanisms of action, which is crucial for drug development processes (Farag et al., 2012).

Fluorescence and Spectral Studies

Quinoline derivatives are also known for their efficient fluorescence properties, making them useful in biochemical and medical studies for investigating various biological systems. Research into the synthesis and transformations of quinoline derivatives has contributed to the development of new sensitive and selective compounds for these purposes (Aleksanyan & Hambardzumyan, 2013).

Propriétés

IUPAC Name |

(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFNO/c1-12-4-2-6-14-10-15(19(20)22-18(12)14)8-9-17(23)13-5-3-7-16(21)11-13/h2-11H,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRYJXHKXURRCK-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2943770.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)

![ethyl 4-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2943773.png)

![Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate](/img/structure/B2943775.png)

![(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride](/img/structure/B2943782.png)